3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, an azetidine ring, and a 1,2-dihydropyridin-2-one ring. These types of structures are often found in pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The presence of multiple rings in the structure suggests that this compound may have a rigid, three-dimensional structure. The different functional groups present could also allow for various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups could make the compound soluble in polar solvents .作用机制
Target of Action
AKOS024531197, also known as VU0531296-1, 3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one, or F6064-7663, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a channel that regulates the entry and exit of metabolites and ions in the mitochondria . It plays a crucial role in maintaining cellular energy homeostasis and is involved in the regulation of apoptosis .
Mode of Action
AKOS024531197 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . The compound binds to VDAC1 with a dissociation constant (Kd) of 15.4 μM . By inhibiting VDAC1 oligomerization, AKOS024531197 prevents the formation of a pore structure that is essential for the release of cytochrome c, a key event in the initiation of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024531197 is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. The inhibition of VDAC1 oligomerization by AKOS024531197 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the downstream events of the intrinsic apoptosis pathway .
Result of Action
The primary result of AKOS024531197’s action is the inhibition of apoptosis. By preventing VDAC1 oligomerization, the compound inhibits the release of cytochrome c from the mitochondria, thereby blocking the initiation of the intrinsic apoptosis pathway . This could potentially have therapeutic implications in diseases where apoptosis is dysregulated, such as in certain types of cancer.
属性
IUPAC Name |
3-[5-[1-(6-oxo-1H-pyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-12-4-3-9(6-18-12)16(24)21-7-10(8-21)15-19-13(20-25-15)11-2-1-5-17-14(11)23/h1-6,10H,7-8H2,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJBAEYKPRMQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。